molecular formula C18H16N2O3 B11392677 6,7-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide

6,7-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B11392677
M. Wt: 308.3 g/mol
InChI Key: SECKPKGYZJQQHT-UHFFFAOYSA-N
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Description

6,7-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethyl-4H-chromen-4-one and pyridine-4-carboxaldehyde.

    Condensation Reaction: The chromenone is reacted with pyridine-4-carboxaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.

    Amidation: The Schiff base is then subjected to amidation using an appropriate amine, such as methylamine, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromenes with different functional groups.

Scientific Research Applications

6,7-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4H-chromen-4-one: A simpler chromene derivative with similar structural features.

    6,7-dimethyl-4H-chromen-4-one: A closely related compound with similar biological activities.

    N-(pyridin-4-ylmethyl)-4H-chromen-2-carboxamide: Another derivative with a pyridinyl group.

Uniqueness

6,7-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is unique due to the presence of both dimethyl and pyridinyl groups, which may enhance its biological activity and specificity compared to other chromene derivatives.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-11-7-14-15(21)9-17(23-16(14)8-12(11)2)18(22)20-10-13-3-5-19-6-4-13/h3-9H,10H2,1-2H3,(H,20,22)

InChI Key

SECKPKGYZJQQHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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